![molecular formula C26H24N2O3S B3466175 N~1~-1-naphthyl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3466175.png)
N~1~-1-naphthyl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-1-naphthyl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as NPG, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of NPG is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. NPG has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its anticancer and neuroprotective effects. Additionally, NPG has been found to interact with proteins involved in the regulation of gene expression, which may have implications for its use in drug discovery.
Biochemical and Physiological Effects
NPG has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter receptor activity. Additionally, NPG has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NPG in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, NPG has been shown to have a wide range of biological activities, which makes it a versatile tool for studying various cellular processes. However, one limitation of using NPG in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research on NPG, including the development of novel compounds based on its scaffold, the investigation of its mechanisms of action in more detail, and the exploration of its potential applications in various fields. Additionally, further studies are needed to determine the optimal conditions for using NPG in lab experiments, as well as its potential limitations and drawbacks.
Scientific Research Applications
NPG has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, NPG has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, NPG has been found to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders. In drug discovery, NPG has been used as a scaffold for the development of novel compounds with improved pharmacological properties.
properties
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-naphthalen-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c29-26(27-25-17-9-13-22-12-7-8-16-24(22)25)20-28(19-18-21-10-3-1-4-11-21)32(30,31)23-14-5-2-6-15-23/h1-17H,18-20H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNXVWWGIOTYPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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